(Z)-2-Methyloct-5-en-2-ol (CAS 54684-71-8) is a specialized, stereochemically pure unsaturated aliphatic tertiary alcohol utilized primarily in the fragrance, flavor, and advanced skincare industries. Structurally characterized by a tertiary hydroxyl group at the C2 position and a precise Z-geometry double bond at the C5 position, this compound circumvents the allylic instability common to many traditional terpene alcohols. Its unique molecular architecture provides a distinct, high-impact floral and citrus olfactory profile alongside documented antimicrobial properties. For industrial buyers and formulators, it serves as a dual-function ingredient, offering premium scent fidelity and preservative-boosting capabilities without the oxidative degradation risks associated with mainstream substitutes [1].
Procurement strategies that substitute (Z)-2-Methyloct-5-en-2-ol with generic terpene alcohols (e.g., Linalool) or mixed E/Z isomer batches frequently encounter formulation failures. Generic allylic alcohols are highly susceptible to autoxidation, rapidly forming hydroperoxides that act as potent skin sensitizers and degrade the product's olfactory profile. Furthermore, utilizing a mixed E/Z baseline of 2-Methyloct-5-en-2-ol introduces variable partition coefficients and inconsistent odor thresholds, leading to unpredictable emulsion stability and batch-to-batch scent variations. Procuring the stereochemically pure (Z)-isomer is critical for maintaining strict quality control, ensuring long-term oxidative stability, and achieving reproducible antimicrobial and fragrance performance [1].
Tertiary alcohols with allylic double bonds, such as Linalool, rapidly oxidize upon air exposure to form sensitizing hydroperoxides. In contrast, (Z)-2-Methyloct-5-en-2-ol features a non-allylic double bond at the C5 position, significantly restricting autoxidation pathways. Accelerated aging studies demonstrate that (Z)-2-Methyloct-5-en-2-ol maintains peroxide levels below 5 mmol/L, whereas Linalool exceeds 40 mmol/L under identical conditions [1].
| Evidence Dimension | Peroxide formation rate (hydroperoxide accumulation) |
| Target Compound Data | < 5 mmol/L after 10 weeks |
| Comparator Or Baseline | Linalool: > 40 mmol/L after 10 weeks |
| Quantified Difference | 8-fold reduction in peroxide formation |
| Conditions | 40°C, standard atmospheric air exposure, 10-week accelerated aging |
Eliminates the need for high antioxidant loading and mitigates the risk of contact dermatitis in consumer formulations.
The stereochemistry of aliphatic alkenols critically dictates their receptor binding affinity and odor profile. The pure (Z)-isomer of 2-Methyloct-5-en-2-ol provides a clean, high-impact floral and citrus note with a detection threshold of approximately 2.5 ppb. Conversely, the (E)-isomer exhibits a harsher, fatty off-note with a significantly higher detection threshold of 15.0 ppb. Utilizing the pure (Z)-isomer prevents the olfactory muddying inherent to racemic or mixed-isomer procurement [1].
| Evidence Dimension | Odor detection threshold in water |
| Target Compound Data | ~2.5 ppb |
| Comparator Or Baseline | (E)-2-Methyloct-5-en-2-ol: ~15.0 ppb |
| Quantified Difference | 6-fold lower detection threshold (higher potency) |
| Conditions | Standardized olfactory evaluation panel, aqueous solution |
Allows for lower inclusion rates in premium fragrance compounding while ensuring a consistent, high-fidelity scent profile.
Beyond its olfactory properties, (Z)-2-Methyloct-5-en-2-ol functions as a potent antimicrobial booster in cosmetic matrices. Its specific chain length and Z-geometry optimize lipid membrane disruption in standard skin flora. Quantitative assays reveal a Minimum Inhibitory Concentration (MIC) of 0.25% against Staphylococcus epidermidis, outperforming the common benchmark Dihydromyrcenol, which requires concentrations exceeding 1.0% for equivalent efficacy [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. epidermidis |
| Target Compound Data | 0.25% (w/v) |
| Comparator Or Baseline | Dihydromyrcenol: > 1.0% (w/v) |
| Quantified Difference | 4-fold higher antimicrobial potency |
| Conditions | Standard broth microdilution assay, 24-hour incubation |
Enables the development of low-preservative or 'preservative-free' claims in skincare by providing dual-action fragrance and antimicrobial benefits.
In complex oil-in-water (O/W) emulsions, the use of mixed E/Z isomers leads to differential partitioning across the micellar interface, promoting Ostwald ripening and micro-coalescence. The stereochemically pure (Z)-2-Methyloct-5-en-2-ol exhibits uniform partitioning behavior, maintaining emulsion stability for over 6 months under thermal stress, whereas mixed-isomer baselines show phase separation within 3 months [1].
| Evidence Dimension | Emulsion phase stability (time to micro-coalescence) |
| Target Compound Data | > 6 months |
| Comparator Or Baseline | Mixed E/Z-2-Methyloct-5-en-2-ol: < 3 months |
| Quantified Difference | > 2-fold increase in thermal stability |
| Conditions | O/W cosmetic emulsion base, 45°C accelerated thermal stress |
Guarantees long-term physical stability and shelf-life for premium cosmetic and topical pharmaceutical formulations.
Driven by its extreme resistance to hydroperoxide formation compared to Linalool, this compound is the optimal choice for formulating fragrances targeted at sensitive skin, eliminating the need for heavy antioxidant stabilization [1].
Leveraging its low Minimum Inhibitory Concentration (MIC) against skin flora, formulators can integrate this compound to achieve dual-action scenting and microbial control, supporting 'clean beauty' and low-preservative product claims [1].
Because the pure (Z)-isomer possesses a significantly lower odor detection threshold and lacks the fatty off-notes of the (E)-isomer, it is the preferred procurement choice for high-fidelity, consistent flavor and aroma profiles in luxury consumer goods [1].